Basic green 4

Description

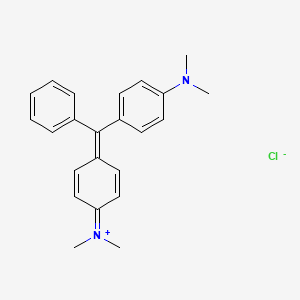

Malachite green is an organic chloride salt that is the monochloride salt of malachite green cation. Used as a green-coloured dye, as a counter-stain in histology, and for its anti-fungal properties in aquaculture. It has a role as a fluorochrome, a histological dye, an antifungal drug, a carcinogenic agent, a teratogenic agent, an environmental contaminant and an antibacterial agent. It contains a malachite green cation.

RN given refers to parent cpd; structure

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 | |

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Green 4 for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, scientifically known as Malachite Green, is a triarylmethane dye widely utilized in various scientific and industrial applications.[1] Despite its name, it is not derived from the mineral malachite but shares its vibrant green color.[1] In research, it serves as a potent biological stain for visualizing cells and tissues, a reagent in biochemical assays, and has been investigated for its antimicrobial and cytotoxic properties.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is commercially available as a chloride or oxalate salt.[2] It appears as green crystals with a metallic luster, and its solutions in water are blue-green.[3] The intense color of the cation is due to a strong absorption band at approximately 621 nm.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₂₅ClN₂ (chloride salt) | [4] |

| Molecular Weight | 364.911 g/mol (chloride salt) | [4] |

| Appearance | Green crystals with a metallic luster | [3] |

| Melting Point | Sublimes at 201°C | [1] |

| pKa | 6.90 | [5][6] |

| Storage Temperature | 15-25°C | [6][7] |

Solubility

This compound exhibits solubility in a range of solvents, a critical consideration for its application in various experimental settings.

| Solvent | Solubility | Reference(s) |

| Water | 40,000 mg/L at 25°C; 1 part in 15 parts water | [3] |

| Ethanol | Soluble; 1 part in 15 parts alcohol | [3] |

| Methanol | Soluble | [3] |

| Amyl Alcohol | Soluble | [3] |

Spectroscopic Properties

The spectroscopic characteristics of this compound are fundamental to its use in quantitative assays and imaging.

| Spectroscopic Property | Wavelength (nm) | Reference(s) |

| Absorption Maximum (λmax) | ~614-621 nm | [4][8][9] |

| Fluorescence Excitation | ~628 nm | [8] |

| Fluorescence Emission | Not specified in search results |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Schaeffer-Fulton Endospore Staining

This method utilizes this compound to differentiate bacterial endospores from vegetative cells.[7][10][11]

Materials:

-

Microscope slides

-

Bunsen burner

-

Staining rack

-

Water bath

-

This compound solution (1% w/v aqueous)

-

Safranin solution (0.5% w/v aqueous)

-

Immersion oil

-

Microscope

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean glass slide.

-

Allow the smear to air dry and then heat-fix it by passing it through the flame of a Bunsen burner.[7]

-

Place the slide on a staining rack and flood it with the 1% this compound solution.[10]

-

Heat the slide gently over a water bath until steam rises from the stain. Maintain this for 3-6 minutes, ensuring the stain does not dry out.[10]

-

Allow the slide to cool, then wash it thoroughly with slow-running tap water to decolorize the vegetative cells.[10]

-

Counterstain the smear by flooding the slide with 0.5% safranin solution for 30 seconds.[10]

-

Wash the slide with water, blot it dry, and examine it under a microscope using an oil immersion objective.[10]

Expected Results: Endospores will appear green, while vegetative cells will be stained red.[7]

Malachite Green Phosphate Assay

This colorimetric assay is used to quantify the release of inorganic phosphate from enzymatic reactions, such as those catalyzed by ATPases and GTPases.[12][13]

Materials:

-

96-well microplate

-

Plate reader capable of measuring absorbance at 620-640 nm

-

Malachite Green Reagent A (e.g., 1.75% Malachite Green in 3M sulfuric acid)

-

Malachite Green Reagent B (e.g., 7.5% ammonium molybdate with 0.2% Tween 20)[9][13]

-

Phosphate standard solution (e.g., 10 mM)

-

Enzyme and substrate solutions

Procedure:

-

Prepare a standard curve of known phosphate concentrations.

-

Add 50 µL of your sample (or standard) to each well of a 96-well plate.

-

Add 10 µL of Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature.

-

Add 10 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature.

-

Measure the absorbance of each well at approximately 630 nm using a plate reader.[9][12]

-

Determine the phosphate concentration in your samples by comparing their absorbance to the standard curve.

In Vitro Cytotoxicity Assay (MTT Assay Principle)

The cytotoxicity of this compound can be assessed using various in vitro methods, including the MTT assay, which measures mitochondrial activity as an indicator of cell viability.[14]

Materials:

-

Rat FaO or L6 cell lines[14]

-

96-well cell culture plates

-

This compound solutions at various concentrations (e.g., 0.1 to 100 µM)[14]

-

Cell culture medium (e.g., DMEM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Expose the cells to a range of this compound concentrations for 24, 48, or 72 hours.[14]

-

After the exposure period, remove the treatment medium and add fresh medium containing MTT.

-

Incubate the plate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.[14]

-

Calculate the percentage of cell viability relative to an untreated control and determine the EC50 (half-maximal effective concentration).[14]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms. Its toxicity is often attributed to its metabolite, leucomalachite green, which is structurally similar to carcinogenic aromatic amines and can form covalent DNA adducts.[15][16]

Antifungal Mechanism in Candida albicans

In the pathogenic yeast Candida albicans, this compound induces a multifaceted response leading to cell death.[17] Transcriptional profiling has revealed the upregulation of genes involved in oxidative stress, virulence, and carbohydrate metabolism, and the downregulation of genes related to iron acquisition and mitochondrial respiration.[17] This suggests that this compound disrupts cellular respiration, leading to a shift towards fermentation, an increase in reactive oxygen species (ROS), and iron depletion.[17] The transcriptional regulators Upc2 and Stp2 have been identified as key players in mediating the cellular response to this compound.[17]

Antifungal mechanism of this compound in Candida albicans.

Inhibition of VEGFR-2 Signaling

In developmental biology research using zebrafish embryos, this compound has been shown to induce cardiovascular defects.[18] This toxicity is linked to the blockage of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[18] This inhibition leads to growth retardation and cell death in the developing vasculature.[18]

Inhibition of VEGFR-2 signaling by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for conducting an in vitro cytotoxicity study of this compound.

Workflow for in vitro cytotoxicity assessment of this compound.

Stability and Storage

This compound is stable under normal temperatures and pressures.[19] It should be stored in a tightly closed container in a cool, dry place, away from bright light and strong oxidizing agents.[7][10]

Conclusion

This compound is a versatile chemical compound with significant applications in research. Its well-defined chemical and physical properties, coupled with established experimental protocols, make it a valuable tool for biological staining and biochemical assays. However, its cytotoxic effects and complex mechanisms of action, including the disruption of key signaling pathways, warrant careful consideration in experimental design and data interpretation. This guide provides a foundational resource for researchers and drug development professionals to effectively and safely utilize this compound in their scientific endeavors.

References

- 1. micromasterlab.com [micromasterlab.com]

- 2. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malachite green - Wikipedia [en.wikipedia.org]

- 5. Malachite Green [drugfuture.com]

- 6. This compound | 569-64-2 | FB34042 | Biosynth [biosynth.com]

- 7. bioresearch.com.jo [bioresearch.com.jo]

- 8. Spectrum [Malachite green] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. microxpress.in [microxpress.in]

- 11. m.youtube.com [m.youtube.com]

- 12. eubopen.org [eubopen.org]

- 13. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. In Vitro Effect of Malachite Green on Candida albicans Involves Multiple Pathways and Transcriptional Regulators UPC2 and STP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound | 2437-29-8 [chemicalbook.com]

A Technical Guide to the Synthesis and Purity of Basic Green 4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Basic Green 4, an organic compound commonly known as Malachite Green. This triphenylmethane dye is widely utilized as a dyestuff for materials like silk, leather, and paper, and has seen controversial use as an antimicrobial agent in aquaculture.[1][2] A thorough understanding of its synthesis and the characterization of its purity are critical for its application in various scientific and industrial fields.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the condensation of benzaldehyde and N,N-dimethylaniline to form a colorless leuco base, followed by an oxidation step to yield the final colored product.[1][2][3]

Chemical Pathway

The overall synthesis can be summarized by the following reactions:

-

Condensation to Leuco Malachite Green (LMG): C₆H₅CHO + 2 C₆H₅N(CH₃)₂ → C₆H₅CH(C₆H₄N(CH₃)₂)₂ + H₂O[1]

-

Oxidation to this compound (Malachite Green): C₆H₅CH(C₆H₄N(CH₃)₂)₂ + HCl + ½ O₂ → [C₆H₅C(C₆H₄N(CH₃)₂)₂]Cl + H₂O[1]

A visual representation of this synthesis pathway is provided below.

Experimental Protocol: Synthesis

The following protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

Benzaldehyde

-

N,N-dimethylaniline

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[1][2][3]

-

Sodium sulfate

-

Sodium hydroxide

-

Light petroleum

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of benzaldehyde with 2 molar equivalents of N,N-dimethylaniline.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid while stirring.[2][3]

-

Heat the reaction mixture to 100°C for 24 hours.[5] This reaction forms the leuco base of Malachite Green.

-

Oxidation: After cooling, the leuco compound is oxidized to the colored cation. A typical oxidizing agent is manganese dioxide or lead dioxide.[1][4]

-

Purification:

-

Filter the reaction mixture to remove any unreacted oxidizing agent.[5]

-

Heat the filtrate to its boiling point and add sodium sulfate to precipitate any excess lead (if lead dioxide was used).[5]

-

Filter the hot solution.

-

Precipitate the this compound by adding sodium hydroxide.[5]

-

Cool the solution, filter the green crystals, and wash them with cold water.[5]

-

Further purification can be achieved by dissolving the product in light petroleum, filtering off any impurities, and then evaporating the solvent.[5]

-

Purity Analysis of this compound

Ensuring the purity of this compound is crucial for its intended applications, particularly in sensitive areas like aquaculture and scientific research. Several analytical techniques are employed to identify and quantify impurities.

Common Impurities

Commercial preparations of this compound may contain several impurities, including:

-

Leuco Malachite Green (LMG): The colorless precursor to this compound.[6]

-

Monodemethylated Malachite Green (monode-MG): An impurity arising from the synthesis process.[6]

-

4-(dimethylamino)benzophenone (4-DMABP): A potential side-product.[6]

-

Malachite Green Carbinol: Formed by the hydrolysis of the dye.[1][6]

Analytical Workflow

A general workflow for the purity assessment of this compound is depicted below.

Experimental Protocols: Purity Analysis

This technique is used for the quantitative determination of this compound and for assessing its color strength.

Protocol:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile).[7]

-

Prepare a series of dilutions to create a calibration curve.

-

Dissolve a known amount of the sample to be tested in the same solvent.

-

Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 617-621 nm.[8][9]

-

The concentration of this compound in the sample can be determined by comparing its absorbance to the calibration curve.

HPLC is a powerful technique for separating this compound from its impurities, allowing for their identification and quantification.

Protocol:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[8]

-

Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., 50 mM, pH 3.9) in a ratio of 85:15 (v/v) is a typical mobile phase.[8]

-

Flow Rate: A flow rate of 1.5 mL/min is often employed.[8]

-

Detection: A diode-array detector (DAD) or a UV-Vis detector set at the λmax of this compound (around 618 nm) is used.[8]

-

-

Analysis: Inject the sample into the HPLC system. The retention times and peak areas are used to identify and quantify the main component and any impurities.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

Table 1: Spectrophotometric Properties of this compound

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 617 - 621 nm | [8][9] |

| Molar Extinction Coefficient | 10⁵ M⁻¹ cm⁻¹ | [1] |

| pH Indicator Range | 0.2 - 1.8 | [1] |

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Reference |

| Column | C18 (e.g., 25 cm length, 4.6 mm i.d., 5 µm particle size) | [8] |

| Mobile Phase | Acetonitrile : Acetate Buffer (50 mM, pH 3.9) (85:15 v/v) | [8] |

| Flow Rate | 1.5 mL/min | [8] |

| Detection Wavelength | 618 nm | [8] |

| Limit of Detection (Spectrophotometric) | 3.2 µg/L | [8] |

| Limit of Quantification (HPLC) | 10 µg/kg | [10] |

Conclusion

The synthesis of this compound is a well-established process, yet the purity of the final product can vary. For scientific and industrial applications where purity is paramount, a combination of analytical techniques, including UV-Vis spectrophotometry and HPLC, is essential for accurate characterization. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile dye.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Malachite Green | C23H25ClN2 | CID 11294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2437-29-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. periodicos.ufms.br [periodicos.ufms.br]

- 10. Method for Detecting Malachite Green in Feed by HPLC - Hawach [hawachhplccolumn.com]

Spectrophotometric analysis of Basic green 4 absorbance spectrum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric analysis of the absorbance spectrum of Basic Green 4, also known as Malachite Green. This document details the experimental protocols, quantitative data, and the influence of various factors on the spectral properties of this widely used triphenylmethane dye.

Introduction

This compound (C.I. 42000) is a cationic dye with the chemical formula C₂₃H₂₅ClN₂ and a molecular weight of 364.91 g/mol .[1] It is extensively used in the textile and leather industries, as a biological stain, and controversially, as an antimicrobial agent in aquaculture.[2][3] Due to its potential cytotoxicity and carcinogenicity, sensitive and accurate methods for its detection and quantification are crucial.[2] Spectrophotometry provides a rapid, simple, and cost-effective method for this purpose, based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum.

Absorbance Spectrum of this compound

This compound exhibits a characteristic absorbance spectrum in the visible range, with its primary absorption maximum (λmax) typically observed between 614 nm and 621 nm.[2][4] This peak corresponds to the vibrant blue-green color of the dye in solution. The exact position and intensity of the absorption bands are influenced by factors such as solvent polarity and pH. In aqueous solutions, in addition to the main peak, a shoulder is often observed around 425 nm.[5]

Quantitative Data

The following tables summarize the key quantitative data related to the absorbance spectrum of this compound.

Table 1: Molar Absorptivity of this compound in Water

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter for quantitative analysis. The following data is adapted from measurements using a Cary 3 spectrophotometer.[1]

| Wavelength (nm) | Molar Absorptivity (ε) (cm⁻¹/M) |

| 400 | 11,990 |

| 425 | 39,600 |

| 500 | 23,300 |

| 550 | 94,300 |

| 600 | 120,000 |

| 616.5 | 148,900 |

| 650 | 80,000 |

| 700 | 10,000 |

Note: The value at 616.5 nm is the scaled maximum molar extinction coefficient.[1]

Table 2: Influence of Solvent on the Absorbance Maxima (λmax) of this compound

The polarity of the solvent can significantly shift the absorbance peaks of the dye. This phenomenon, known as solvatochromism, is due to differential stabilization of the ground and excited states of the dye molecule by the solvent.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

| Water | 316 | 425 | 617 |

| Chloroform | 318 | 430 | 647 |

Data derived from a study on the molecular electronic energy levels of Malachite Green.[5]

Table 3: Effect of pH on the State of this compound

The pH of the solution has a profound effect on the color and ionic form of this compound. These changes are critical for analytical measurements, as they directly impact the absorbance spectrum.

| pH Range | Ionic Form | Color |

| < 4 | Completely Ionized | Blue-Green |

| Neutral | Partially Converted to Colorless Nonionic Form | Green |

| > 10.1 | Converted to Colorless Nonionic Form | Colorless |

Information based on the pKa of Malachite Green being 6.9.

Experimental Protocol: Spectrophotometric Measurement of this compound

This section provides a detailed methodology for the accurate determination of the absorbance spectrum of this compound.

Materials and Equipment

-

This compound (Malachite Green)

-

Solvent: Deionized water, ethanol, or other appropriate solvent.

-

Volumetric flasks and pipettes for accurate dilutions.

-

UV-Vis Spectrophotometer (e.g., Cary 3 or similar)

-

Quartz cuvettes (typically 1 cm path length)

-

pH meter and buffer solutions (for pH-dependent studies)

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound powder.

-

Dissolve the dye in a small amount of the chosen solvent in a volumetric flask.

-

Dilute to the mark with the solvent to obtain a stock solution of known concentration (e.g., 100 µM). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations in the desired range for analysis (e.g., 1 µM to 10 µM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.

-

Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).

-

Set the instrument parameters. Based on established methods, the following settings can be used as a starting point:[1]

-

Spectral Bandwidth: 1.0 nm

-

Signal Averaging Time: 0.133 sec

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

-

-

Blank Measurement:

-

Fill a clean cuvette with the solvent used to prepare the dye solutions.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the working solution to be measured, then fill the cuvette.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for all working solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

-

The concentration of an unknown sample can then be determined from its absorbance using the calibration curve and the Beer-Lambert law (A = εcl).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the spectrophotometric analysis of this compound.

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Signaling Pathways

This compound is not known to be directly involved in specific cellular signaling pathways in the way that endogenous signaling molecules are. Its biological effects are primarily attributed to its cytotoxic and genotoxic properties.[2] Studies have shown that Malachite Green can induce dose-dependent toxicity, leading to apoptosis and necrosis in mammalian cell lines. It has also been shown to have genotoxic potential, causing DNA breaks and fragmentation. Therefore, its interaction with cells is more of a toxicological response rather than a modulation of specific signaling cascades.

Conclusion

Spectrophotometry is a robust and accessible technique for the analysis of this compound. Understanding the dye's absorbance spectrum, molar absorptivity, and the influence of environmental factors such as solvent and pH is essential for accurate and reliable quantification. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Basic Green 4 as a Fluorescent Dye in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, also known as Malachite Green, is a triarylmethane dye traditionally used as a biological stain in bacteriology and histology. While its intrinsic fluorescence in aqueous solutions is exceptionally low, recent advancements have harnessed its fluorogenic properties, transforming it into a powerful tool for fluorescence microscopy, particularly in live-cell imaging. This guide provides a comprehensive technical overview of this compound's application as a fluorescent dye, focusing on its activation by Fluorogen Activating Proteins (FAPs) and RNA aptamers, and its utility in studying dynamic cellular processes.

Core Principles of Fluorescence Activation

This compound's utility as a fluorescent probe stems from its environment-sensitive fluorescence. In its unbound state in aqueous solution, the molecule can freely rotate, leading to non-radiative decay and thus, very low fluorescence quantum yield.[1] However, when its rotation is restricted, for example, by binding to a specific protein or RNA pocket, the molecule becomes highly fluorescent. This "light-up" property is the foundation of its use in high-contrast imaging, as the background fluorescence from unbound dye is minimal.

Two primary systems leverage this principle:

-

Fluorogen Activating Proteins (FAPs): These are engineered proteins, often single-chain antibody fragments (scFvs), that have a high binding affinity for this compound.[2][3][4] When this compound binds to a FAP, its fluorescence is dramatically enhanced, sometimes by several thousand-fold.[4][5] FAPs can be genetically fused to a protein of interest, allowing for specific labeling and tracking of that protein in live cells.

-

RNA Aptamers: These are short, structured RNA molecules that can be selected in vitro to bind specifically to a ligand, in this case, this compound.[6][7][8][9] The binding of this compound to its aptamer restricts its movement and induces a strong fluorescent signal. RNA aptamers can be genetically encoded and fused to other RNA molecules, enabling the visualization of RNA trafficking and localization in living cells.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its derivatives when used as a fluorescent dye in microscopy.

| Property | Value | Citation(s) |

| Chemical Identity | ||

| Common Name | This compound, Malachite Green | [1] |

| CAS Number (chloride) | 569-64-2 | [1] |

| Molecular Formula (chloride) | C₂₃H₂₅ClN₂ | [1] |

| Molar Mass (chloride) | 364.91 g/mol | [1] |

| Spectral Properties | ||

| Absorbance Maximum (λmax) | ~621 nm | [5] |

| Emission Maximum (bound) | Far-red (~670 nm when bound to some FAPs) | [5] |

| Fluorescence Properties | ||

| Quantum Yield (in water) | Extremely low (~7.9 x 10⁻⁵) | [1] |

| Quantum Yield (bound to FAP) | Significantly enhanced (e.g., 0.24 for L5* FAP) | [5] |

| Quantum Yield (Azetidinyl Malachite Green derivative bound to dL5** FAP) | 0.28 | [10] |

| Parameter | Cell Line(s) | Value(s) | Citation(s) |

| Cytotoxicity (IC₅₀) | |||

| Malachite Green | HEp-2 (human laryngeal) | 2.03 µM | [5] |

| Caco-2 (human colorectal adenocarcinoma) | 13.8 µM | [5] | |

| Syrian Hamster Embryo (SHE) cells | Dose-dependent cytotoxicity observed | [7] | |

| ACP02, L929, MNP01, MRC-5 (mammalian) | IC₅₀ values ranged from 0.57 µM to 36.91 µM depending on the cell line and exposure time (24, 48, 72h) | [11][12] | |

| Working Concentrations for Imaging | |||

| Malachite Green Ester (MGe) with FAPs | Mammalian cells | 10–500 nM | [1] |

| Malachite Green with RNA Aptamers | E. coli | 5 µM | [6] |

Experimental Protocols

General Workflow for Live-Cell Imaging with FAP-tagged Proteins

This protocol provides a general outline for labeling and imaging a protein of interest tagged with a Fluorogen Activating Protein (FAP) in live mammalian cells.

1. Plasmid Construction and Transfection:

-

Genetically fuse the FAP sequence to the gene of your protein of interest (POI). The FAP can be placed at the N- or C-terminus, or internally, depending on the protein's structure and function.

-

Clone the FAP-POI fusion construct into a suitable mammalian expression vector. It is often beneficial to co-express a fluorescent protein (e.g., mCerulean3) as a transfection marker and for co-localization studies.[1]

-

Transfect the plasmid into your mammalian cell line of choice using a standard transfection method (e.g., lipofection, electroporation).

2. Cell Culture and Plating:

-

Culture the transfected cells in appropriate growth medium.

-

For imaging, plate the cells on glass-bottom dishes or coverslips suitable for microscopy.

3. Labeling with this compound Derivative:

-

Prepare a stock solution of a cell-permeant this compound derivative, such as Malachite Green ester (MGe), in DMSO.

-

On the day of imaging, dilute the MGe stock solution in pre-warmed culture medium to the desired final concentration (typically in the range of 10-500 nM).[1]

-

Replace the medium on the cells with the MGe-containing medium. No wash step is required due to the fluorogenic nature of the dye.[1]

4. Live-Cell Imaging:

-

Incubate the cells at 37°C and 5% CO₂ on the microscope stage.

-

Image the cells using a confocal or spinning disk microscope equipped with appropriate laser lines and emission filters.

-

Acquire images over time to study the dynamics of your protein of interest.

General Workflow for Live-Cell Imaging with RNA Aptamers

This protocol provides a general outline for labeling and imaging an RNA of interest tagged with a Malachite Green Aptamer (MGA) in live bacterial cells.

1. Plasmid Construction and Transformation:

-

Construct a plasmid where the MGA sequence (often in tandem repeats to increase brightness) is fused to the RNA of interest.[8][9]

-

Place the expression of the fusion RNA under the control of an inducible promoter (e.g., lac promoter).

-

Transform the plasmid into the desired bacterial strain (e.g., E. coli).

2. Bacterial Culture and Induction:

-

Grow the transformed bacteria in a suitable liquid medium.

-

Induce the expression of the MGA-tagged RNA by adding an inducer (e.g., IPTG) to the culture.

3. Labeling with this compound:

-

Add this compound to the bacterial culture to a final concentration of approximately 5 µM.[6] Note that higher concentrations can be toxic.

4. Cell Preparation and Imaging:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cells in a suitable buffer for imaging.

-

Mount the cells on a microscope slide.

-

Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence.

Application in Signaling Pathway Analysis

The FAP-Malachite Green system is particularly well-suited for studying the trafficking and dynamics of signaling proteins, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2][13][14] By tagging the receptor with a FAP, its movement upon ligand binding, internalization, and recycling can be visualized in real-time.

Example: Visualizing EGFR Trafficking

The epidermal growth factor receptor (EGFR) is a well-studied RTK involved in cell proliferation and differentiation. Its signaling is tightly regulated by its localization and trafficking. The FAP-Malachite Green system can be used to monitor EGFR endocytosis.[15]

In this application, the FAP is fused to the extracellular domain of EGFR. A cell-impermeant derivative of Malachite Green is used to specifically label the population of receptors on the cell surface. Upon binding of EGF, the receptor is internalized, and the fluorescence can be tracked as it moves into endosomes. This allows for quantitative measurements of internalization rates and trafficking pathways.

Photostability and Cytotoxicity Considerations

Photostability: The photostability of the Malachite Green-FAP complex can vary depending on the specific FAP used.[1] Some FAP-dye combinations exhibit good photostability, allowing for time-lapse imaging over several minutes without significant signal loss.[1] For demanding applications like STED microscopy, the photostability of Malachite Green-based fluoromodules has been noted.[3] Furthermore, derivatives of Malachite Green, such as Azetidinyl Malachite Green, have been developed to improve both brightness and photostability.[4][6][16]

Cytotoxicity: Malachite Green is known to be cytotoxic at micromolar concentrations.[5][11][12][17] However, for fluorescence microscopy applications using FAP or aptamer systems, the required concentrations are often in the nanomolar range, which significantly reduces the cytotoxic effects.[1] Nevertheless, it is crucial to determine the optimal, lowest possible dye concentration for each cell type and experimental setup to minimize potential toxicity.

Conclusion

This compound, when used in conjunction with Fluorogen Activating Proteins or RNA aptamers, becomes a versatile and powerful fluorescent probe for microscopy. Its key advantages are its fluorogenic nature, which provides a high signal-to-noise ratio without the need for wash steps, and its far-red emission, which minimizes autofluorescence from biological samples. These features make it particularly suitable for live-cell imaging of dynamic processes, including protein trafficking and RNA localization. While considerations of photostability and cytotoxicity are important, the low concentrations required for imaging and the ongoing development of improved derivatives make this compound a valuable tool for researchers in cell biology and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. High-contrast and real-time visualization of membrane proteins in live cells with malachite green-based fluorogenic probes [html.rhhz.net]

- 4. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malachite green mediates homodimerization of antibody VL domains to form a fluorescent ternary complex with singular symmetric interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. The cytotoxic properties of malachite green are associated with the increased demethylase, aryl hydrocarbon hydroxylase and lipid peroxidation in primary cultures of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthetic dye malachite green found in food induces cytotoxicity and genotoxicity in four different mammalian cell lines from distinct tissuesw - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of the fluorogen-activating protein tag for quantitative protein trafficking and colocalization studies in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of EGF Receptor Endocytosis Using Fluorogen Activating Protein Tagged Receptor [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dual Nature of a Dye: A Technical Guide to Malachite Green as a Biological Stain

An in-depth exploration of the history, mechanisms, and applications of Malachite green in biological research and diagnostics for researchers, scientists, and drug development professionals.

Introduction

Malachite green, a synthetic triphenylmethane dye, holds a significant place in the annals of biological staining. First synthesized in 1877 by the German chemist Hermann Fischer, its vibrant green hue, reminiscent of the mineral malachite, led to its name, though it contains no copper.[1][2] Initially employed for dyeing silk, leather, and paper, its utility soon expanded into the realm of microscopy.[1] This technical guide delves into the history, chemical properties, and multifaceted applications of Malachite green as a biological stain, providing detailed experimental protocols, quantitative data, and an examination of its toxicological profile and impact on cellular signaling pathways.

The journey of Malachite green from a textile dye to a crucial laboratory reagent is a testament to scientific ingenuity. Its ability to selectively stain specific cellular structures, such as bacterial endospores, has made it an indispensable tool in microbiology.[1][3] However, its potent biological activity is a double-edged sword, with its antimicrobial properties leading to its controversial use in aquaculture and subsequent scrutiny due to its toxicity and potential carcinogenicity.[1][4] This guide aims to provide a comprehensive resource for professionals who utilize or encounter this versatile yet complex compound.

Chemical Properties and Synthesis

Malachite green is a cationic dye that exists in several forms depending on the pH of the solution. The synthesis, first described by Fischer, involves the condensation of benzaldehyde and dimethylaniline in the presence of a strong acid like sulfuric acid to form the colorless leuco-malachite green.[1] This leuco form is then oxidized to the colored triphenylmethane cation, which is the active staining agent.[1]

| Property | Value |

| Chemical Formula | C₂₃H₂₅ClN₂ |

| Molar Mass | 364.911 g/mol |

| Appearance | Green crystals with a metallic luster |

| Solubility | Soluble in water, ethanol, methanol |

| Absorption Maximum (in water) | ~617-621 nm |

Key Applications as a Biological Stain

Malachite green's utility as a biological stain is centered on its ability to penetrate and color otherwise resilient structures. Its most prominent applications include:

-

Endospore Staining (Schaeffer-Fulton Method): This differential stain is a cornerstone of bacteriology for identifying spore-forming bacteria like Bacillus and Clostridium.[3]

-

Counterstaining (Gimenez Method): In this method, Malachite green serves as a counterstain to visualize rickettsiae and other intracellular bacteria, which are stained red by the primary stain, carbol fuchsin.

-

Pollen Viability (Alexander's Stain): This stain differentiates between viable (red-purple) and non-viable (green) pollen grains, a critical tool in botany and agriculture.

Experimental Protocols

Schaeffer-Fulton Endospore Staining

This method utilizes heat to drive the primary stain, Malachite green, into the tough keratin coat of endospores.

Reagents:

-

Malachite Green Solution (0.5% w/v): Dissolve 0.5 g of malachite green oxalate in 100 mL of distilled water.

-

Safranin Solution (0.5% w/v): Dissolve 0.5 g of safranin O in 100 mL of distilled water.

Procedure:

-

Prepare a heat-fixed smear of the bacterial culture on a clean glass slide.

-

Place a piece of blotting paper over the smear and saturate it with the Malachite Green solution.

-

Gently heat the slide over a steaming water bath for 5 minutes, ensuring the paper remains moist by adding more stain as needed. Do not allow the stain to dry out.

-

Remove the slide from the heat, let it cool, and then rinse it thoroughly with tap water to decolorize the vegetative cells.

-

Flood the smear with the Safranin solution and let it stand for 30-60 seconds.

-

Rinse the slide with tap water and blot it dry.

-

Examine the slide under oil immersion. Endospores will appear green, while vegetative cells will be stained red or pink.

Gimenez Staining Method

This technique is particularly useful for staining intracellular bacteria that are poorly visualized with a Gram stain.

Reagents:

-

Carbol Fuchsin Solution: Mix 10 mL of basic fuchsin (saturated alcoholic solution), 90 mL of 4% aqueous phenol solution.

-

Malachite Green Solution (0.8% w/v): Dissolve 0.8 g of malachite green oxalate in 100 mL of distilled water.

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide and air dry. Heat fixation is not always necessary and can sometimes be detrimental.

-

Flood the smear with the Carbol Fuchsin solution for 1-2 minutes.

-

Rinse the slide gently with tap water.

-

Counterstain with the Malachite Green solution for 30-60 seconds.

-

Rinse the slide with tap water and allow it to air dry.

-

Examine the slide under oil immersion. Rickettsiae and other target bacteria will appear red against a greenish-blue background.

Alexander's Pollen Stain

This stain is used to assess pollen viability based on the differential staining of the pollen wall and cytoplasm.

Reagents:

A stock solution is prepared by mixing the following in order:

-

Ethanol (95%): 10 mL

-

Malachite green (1% in 95% ethanol): 1 mL

-

Distilled water: 50 mL

-

Glycerol: 25 mL

-

Phenol: 5 g

-

Chloral hydrate: 5 g

-

Acid fuchsin (1% in water): 5 mL

-

Orange G (1% in water): 0.5 mL

-

Glacial acetic acid: 2 mL

Procedure:

-

Place a small sample of pollen on a clean microscope slide.

-

Add a drop of Alexander's stain to the pollen.

-

Gently lower a coverslip over the sample.

-

Allow the stain to penetrate for at least 10 minutes.

-

Examine under a light microscope. Viable pollen will have a red to purple cytoplasm and a green cell wall, while non-viable pollen will appear uniformly green.

Quantitative Data

Toxicity Data

| Compound | Test Animal | Route of Administration | LD50 |

| Malachite Green Oxalate | Rat | Oral | 275 mg/kg |

| Malachite Green | Mouse | Oral | 80 mg/kg |

Spectral Data

| Solvent | Absorption Maximum (λmax) |

| Water | 617 nm |

| Chloroform | 647 nm |

Cellular and Molecular Impact

The utility of Malachite green in biological systems is intrinsically linked to its interactions with cellular components, which can also lead to toxicity.

Mechanism of Toxicity and Signaling Pathways

Malachite green's toxicity is multifaceted, primarily stemming from its ability to induce oxidative stress and interfere with key cellular processes. Its metabolism can generate reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular macromolecules, including DNA.

Studies have shown that Malachite green can modulate the Mitogen-Activated Protein (MAP) kinase signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Specifically, in some cell models, exposure to Malachite green has been associated with a decreased expression of phosphoactive ERK and JNK, and an increased expression of p38 kinase.[1] This dysregulation of the MAP kinase pathway can contribute to its carcinogenic potential.

Furthermore, there is evidence to suggest that Malachite green can induce mitochondrial dysfunction, further contributing to oxidative stress and potentially triggering apoptotic pathways. Its genotoxic effects are also well-documented, with studies demonstrating its ability to cause DNA fragmentation and chromosomal aberrations.

Conclusion

Malachite green's journey from a simple dye to a complex biological tool highlights the often-unexpected applications of chemical compounds in scientific research. Its role in classical microbiological staining techniques remains significant, providing simple and effective methods for identifying key cellular features. However, its toxicological profile necessitates careful handling and a thorough understanding of its potential risks. For researchers and professionals in drug development, Malachite green serves as both a valuable reagent and a case study in the intricate interactions between chemical agents and biological systems. A comprehensive understanding of its history, mechanisms, and the signaling pathways it affects is crucial for its responsible and effective use in the laboratory and for evaluating its environmental and health impacts.

References

- 1. Differential role of MAP kinase isoforms in malachite green transformed Syrian hamster embryo fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-response effects of malachite green on free radical formation, lipid peroxidation and DNA damage in Syrian hamster embryo cells and their modulation by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Basic Green 4: A Cationic Dye for Cellular Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, also known as Malachite Green, is a triarylmethane dye widely recognized for its properties as a cationic dye.[1][2][3][4] Its positive charge facilitates interaction with and staining of negatively charged components within cells, making it a versatile tool in various biological staining applications.[1][5] This technical guide provides a comprehensive overview of this compound's role as a cationic dye in cell staining, with a focus on its applications, underlying mechanisms, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a water-soluble compound with a characteristic intense green color.[2][3] Its cationic nature is fundamental to its function as a biological stain. The key physicochemical and spectroscopic properties are summarized in the table below.

| Property | Value | References |

| CI Name | This compound | [3] |

| CI Number | 42000 | [3] |

| Molecular Formula | C₂₃H₂₅ClN₂ | [3][6] |

| Molecular Weight | 364.91 g/mol | [3][6] |

| CAS Number | 569-64-2 (chloride salt) | [3][6] |

| Maximum Absorbance (λmax) | 614-621 nm | [4][7][8][9] |

| Fluorescence Emission | Far-red (when bound to specific aptamers) | [1][7][10] |

Mechanism of Action in Cell Staining

The primary mechanism by which this compound functions as a cell stain is through electrostatic interactions. As a cationic dye, it binds to anionic macromolecules within the cell.[1][5] This principle governs its application in staining various cellular components.

Binding to Anionic Cellular Components

Negatively charged molecules and structures within cells serve as targets for this compound. These include:

-

Nucleic Acids: The phosphate backbone of DNA and RNA imparts a significant negative charge, making the nucleus and ribosomes potential binding sites.

-

Acidic Mucopolysaccharides: Found in the extracellular matrix and on the cell surface.

-

Mitochondria: The inner mitochondrial membrane maintains a significant negative potential, making it a prime target for cationic dyes.[11]

The following diagram illustrates the general principle of cationic dye binding to cellular components.

Applications in Cell Staining

While historically used extensively in bacteriology for endospore and acid-fast staining,[2][12][13][14][15] this compound and its derivatives are finding new applications in eukaryotic cell research, particularly in the context of drug development.

Mitochondrial Staining and Dysfunction

Given its cationic nature, this compound has the potential to accumulate in mitochondria, which exhibit a high negative membrane potential. This property is shared by other well-known mitochondrial probes.[11][16][17][18][19][20] Studies have shown that Malachite Green can inhibit mitochondrial and lysosomal activity, suggesting a direct interaction with these organelles.[10][21][22][23] One study on the fungus Cunninghamella elegans demonstrated the decolorization of Malachite Green by cytochrome c within the mitochondria, further supporting its localization to this organelle.[8][10] This suggests its potential use as an indicator of mitochondrial health and function. A disruption in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, could lead to a change in the accumulation of this compound.[16][17][19][20]

Cytotoxicity and Drug Screening

This compound exhibits significant cytotoxicity towards mammalian cells.[6][7][8] This property, while a concern for in vivo applications, can be leveraged in in vitro drug screening assays. By establishing a baseline of cytotoxicity, researchers can assess the efficacy of potential therapeutic agents in mitigating or exacerbating this effect. High-content screening platforms can be employed to quantify changes in cell viability and morphology in response to treatment with this compound in the presence of test compounds.[24][25]

The following table summarizes the reported cytotoxic effects of this compound on various cell lines.

| Cell Line | Assay | Endpoint | Concentration | Reference |

| HEp-2 (Human Laryngeal) | - | IC₅₀ | 2.03 µM | [6][7][8] |

| Caco-2 (Human Colorectal) | - | IC₅₀ | 13.8 µM | [6][7][8] |

| FaO (Rat Hepatoma) | MTT, NRU, LDH | EC₅₀ | <10 µM | [21][22][23] |

| L6 (Rat Myocytes) | NRU, MTT | EC₅₀ | <10 µM | [21][22][23] |

Fluorogenic Probe for RNA Imaging (with Aptamers)

A significant advancement in the application of this compound is its use as a fluorogen in combination with specific RNA aptamers.[1][3][7][10] The Malachite Green aptamer (MGA) is an RNA sequence that, upon binding to this compound, induces a significant increase in its fluorescence emission in the far-red spectrum.[1][7][10] This "light-up" system allows for the visualization of specific RNA molecules in living cells. By genetically fusing the MGA sequence to a target RNA, researchers can track its localization, transport, and dynamics.

The workflow for using the Malachite Green aptamer system is depicted below.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in cell staining and cytotoxicity assays. Optimization for specific cell types and experimental conditions is recommended.

General Protocol for Vital Staining of Adherent Mammalian Cells

This protocol is a general guideline for observing the uptake of this compound in live cells.

-

Cell Culture: Plate adherent cells on glass-bottom dishes or chamber slides and culture to the desired confluency.

-

Preparation of Staining Solution: Prepare a stock solution of this compound (e.g., 1 mM in sterile water). Further dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (start with a range of 1-10 µM).

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium.

-

Imaging: Immediately image the cells using a fluorescence microscope. For this compound, a red or far-red filter set may be appropriate, although its endogenous fluorescence in the absence of an aptamer is generally low. Brightfield or DIC imaging can be used to observe the green color.

Cytotoxicity Assay using a Plate Reader

This protocol describes a method to quantify the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

Viability Assay: Perform a standard cell viability assay, such as the MTT or resazurin assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or EC₅₀ value.

The workflow for a typical cytotoxicity assay is outlined below.

Considerations for Drug Development Professionals

The properties of this compound present both opportunities and challenges in the context of drug development.

-

Toxicity as a Double-Edged Sword: While its inherent cytotoxicity limits its therapeutic potential as a standalone agent, it can be exploited as a tool in screening for compounds that modulate cellular toxicity pathways.

-

Mitochondrial Targeting: Its potential to target mitochondria opens avenues for studying mitochondrial dysfunction in various disease models and for the development of mitochondria-targeted therapies.

-

Photodynamic Therapy Potential: Studies have shown that Malachite Green can act as a photosensitizer in photodynamic therapy (PDT), leading to cell death upon light activation.[4][22][26][27][28] This suggests that this compound and its derivatives could be explored for targeted cancer therapies.

-

Derivatives for Improved Imaging: The development of Malachite Green derivatives with enhanced fluorescence and photostability for live-cell imaging indicates a promising future for this class of dyes in advanced microscopy applications.[2][11][29][30][31]

Conclusion

This compound, as a cationic dye, offers a range of applications in cell staining and analysis that extend beyond its traditional use in microbiology. Its interaction with negatively charged cellular components, particularly mitochondria, and its utility as a fluorogen in aptamer-based systems, make it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism of action, cytotoxic properties, and the availability of modern imaging techniques will enable the scientific community to further harness the potential of this classic dye in contemporary cell biology research.

References

- 1. Labeling RNAs in Live Cells Using Malachite Green Aptamer Scaffolds as Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial photodynamic therapy: photodynamic antimicrobial effects of malachite green on Staphylococcus, enterobacteriaceae, and Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malachite green: a long-buried water-soluble AIEgen with near-infrared fluorescence for living cell nucleus staining - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectrum [Malachite green] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Malachite green derivatives for two-photon RNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. bioresearch.com.jo [bioresearch.com.jo]

- 14. micromasterlab.com [micromasterlab.com]

- 15. asm.org [asm.org]

- 16. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. focus.gbo.com [focus.gbo.com]

- 26. Journal of Contemporary Medicine » Submission » Therapeutic Efficacy of Malachite Green-Based Photodynamic Therapy in Acute Myeloid Leukemia [dergipark.org.tr]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 31. pH-triggered solubility and cytotoxicity changes of malachite green derivatives incorporated in liposomes for killing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Laboratory Use of Basic Green 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Green 4, also known as Malachite Green, is a triphenylmethane dye with a long history of use as a biostain, a dye for various materials, and controversially, as an antimicrobial agent in aquaculture.[1] Despite its utility, a significant body of evidence points to its potential for considerable harm, including carcinogenicity, mutagenicity, and reproductive toxicity.[2][3] This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment. This guide summarizes key toxicological data, details experimental protocols for assessing its toxicity, and outlines the molecular pathways affected by this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary routes of exposure are ingestion, inhalation of dust particles, and contact with skin and eyes.[4] It is crucial to consult the Safety Data Sheet (SDS) for the specific formulation being used, as hazards can vary.

GHS Hazard Statements:

-

H301: Toxic if swallowed. [5]

-

H318: Causes serious eye damage. [5]

-

H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. [5]

-

H400: Very toxic to aquatic life. [6]

Pictograms:

Toxicological Information

The toxicity of this compound is well-documented in both in vitro and in vivo studies. Its primary metabolite, leucomalachite green (LMG), is of particular concern as it persists in tissues for extended periods.[7]

Acute Toxicity

The acute toxicity of this compound is significant, with oral ingestion being the most hazardous route of exposure.

| Parameter | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 80 mg/kg | [1] |

| LD50 | Rat | Oral | 275 mg/kg (oxalate salt) | [8] |

| LD50 | Rat | Oral | 520 mg/kg (oxalate salt) | [9] |

Carcinogenicity

Studies have demonstrated the carcinogenic potential of both this compound and its metabolite, leucomalachite green.

| Species | Compound | Exposure Route | Findings | Reference |

| F344 Rats (female) | This compound Chloride | Diet | Increased incidences of thyroid gland follicular cell adenoma or carcinoma, and hepatocellular adenoma. | [10] |

| F344 Rats (male & female) | Leucomalachite Green | Diet | Dose-related decreasing trend in mononuclear cell leukemia. | [10][11] |

| B6C3F1 Mice (female) | Leucomalachite Green | Diet | Dose-related increasing trend in hepatocellular adenoma or carcinoma. | [10] |

Genotoxicity and Mutagenicity

This compound and its metabolites have been shown to be genotoxic, primarily through the formation of DNA adducts and the induction of oxidative stress.[12][13]

| Test System | Compound | Finding | Reference |

| Salmonella typhimurium TA98 | This compound | Mutagenic with metabolic activation | [13] |

| In vivo mouse study | This compound | Induction of chromosomal aberrations and DNA damage in liver cells. | [10] |

| In vivo rat study | Leucomalachite Green | Formation of DNA adducts in the liver. | [7] |

Reproductive and Developmental Toxicity

This compound is classified as a suspected reproductive toxicant.[5] Studies in rabbits have shown teratological effects.[14]

Experimental Protocols for Toxicity Assessment

This section provides detailed methodologies for key experiments used to assess the toxicity of this compound. These protocols are representative of those found in the literature.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-